(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate
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Overview
Description
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, thiourea group, and multiple benzoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate typically involves multiple steps, including the protection of hydroxyl groups, formation of the tetrahydrofuran ring, and introduction of the thiourea group. Common reagents used in these reactions include benzoyl chloride, thiourea, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the benzoyloxy groups can lead to the formation of hydroxyl groups.
Substitution: The benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction of benzoyloxy groups can produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its thiourea group is particularly interesting for investigating enzyme inhibition and protein binding.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form strong hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the benzoyloxy groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-aminotetrahydrofuran-3,4-diyl dibenzoate
- (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-hydroxytetrahydrofuran-3,4-diyl dibenzoate
- (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-methylthioureidotetrahydrofuran-3,4-diyl dibenzoate
Uniqueness
What sets (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-thioureidotetrahydrofuran-3,4-diyl dibenzoate apart from similar compounds is its combination of a thiourea group with multiple benzoyloxy groups. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H24N2O7S |
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Molecular Weight |
520.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(carbamothioylamino)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C27H24N2O7S/c28-27(37)29-23-22(36-26(32)19-14-8-3-9-15-19)21(35-25(31)18-12-6-2-7-13-18)20(34-23)16-33-24(30)17-10-4-1-5-11-17/h1-15,20-23H,16H2,(H3,28,29,37)/t20-,21-,22-,23-/m1/s1 |
InChI Key |
GSDZPETYJHGMLP-SSGKUCQKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)NC(=S)N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)NC(=S)N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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